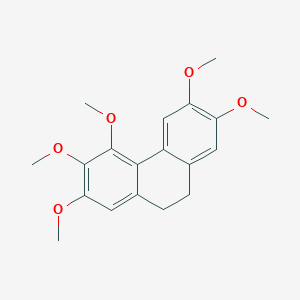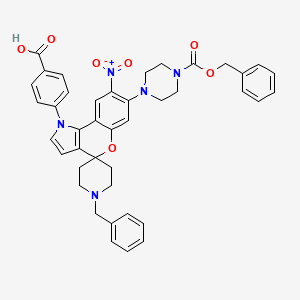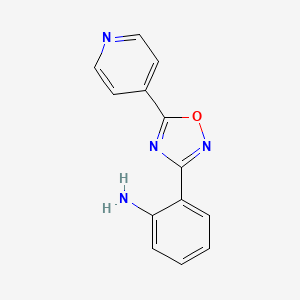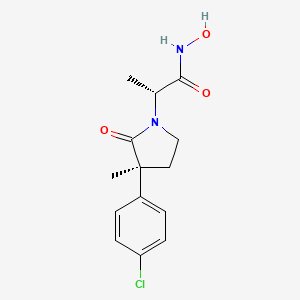
Mmp-1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mmp-1-IN-1 is a compound that functions as an inhibitor of matrix metalloproteinase-1 (MMP-1). Matrix metalloproteinase-1 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, such as collagen. This enzyme is involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. overexpression of matrix metalloproteinase-1 has been linked to pathological conditions such as cancer, arthritis, and cardiovascular diseases. This compound is designed to inhibit the activity of matrix metalloproteinase-1, thereby potentially offering therapeutic benefits in treating these conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mmp-1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, such as condensation, cyclization, and reduction.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against matrix metalloproteinase-1. This may involve reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: Mmp-1-IN-1 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used. Reactions are often conducted under inert atmospheres.
Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, and sulfonyl chlorides. Conditions vary depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce reduced derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Mmp-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of matrix metalloproteinase-1 and its effects on extracellular matrix degradation.
Biology: In biological research, this compound is used to investigate the role of matrix metalloproteinase-1 in various physiological and pathological processes, such as tissue remodeling and cancer metastasis.
Medicine: this compound has potential therapeutic applications in treating diseases associated with overexpression of matrix metalloproteinase-1, such as cancer, arthritis, and cardiovascular diseases.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new inhibitors of matrix metalloproteinase-1 and evaluate their efficacy and safety.
Wirkmechanismus
Mmp-1-IN-1 exerts its effects by binding to the active site of matrix metalloproteinase-1, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of extracellular matrix components, such as collagen, and reduces tissue remodeling and inflammation. The molecular targets of this compound include the catalytic domain of matrix metalloproteinase-1, which is responsible for its proteolytic activity. By blocking this domain, this compound effectively inhibits the enzyme and its downstream effects.
Vergleich Mit ähnlichen Verbindungen
Mmp-1-IN-1 is unique in its high selectivity and potency as an inhibitor of matrix metalloproteinase-1. Similar compounds include:
Prinomastat: A synthetic hydroxamic acid derivative that targets multiple matrix metalloproteinases, including matrix metalloproteinase-1.
Tanomastat: A biphenyl matrix metalloproteinase inhibitor that selectively inhibits matrix metalloproteinase-2, matrix metalloproteinase-3, matrix metalloproteinase-8, matrix metalloproteinase-9, and matrix metalloproteinase-13.
Rebimastat: A sulfhydryl-based matrix metalloproteinase inhibitor that inhibits matrix metalloproteinase-1, matrix metalloproteinase-2, matrix metalloproteinase-3, matrix metalloproteinase-8, and matrix metalloproteinase-9.
This compound stands out due to its specificity for matrix metalloproteinase-1, making it a valuable tool for studying the specific role of this enzyme in various biological processes and diseases.
Eigenschaften
Molekularformel |
C14H17ClN2O3 |
|---|---|
Molekulargewicht |
296.75 g/mol |
IUPAC-Name |
(2R)-2-[(3S)-3-(4-chlorophenyl)-3-methyl-2-oxopyrrolidin-1-yl]-N-hydroxypropanamide |
InChI |
InChI=1S/C14H17ClN2O3/c1-9(12(18)16-20)17-8-7-14(2,13(17)19)10-3-5-11(15)6-4-10/h3-6,9,20H,7-8H2,1-2H3,(H,16,18)/t9-,14+/m1/s1 |
InChI-Schlüssel |
XZANSWYKOFTZSF-OTYXRUKQSA-N |
Isomerische SMILES |
C[C@H](C(=O)NO)N1CC[C@@](C1=O)(C)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C(=O)NO)N1CCC(C1=O)(C)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


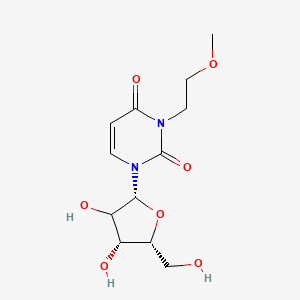
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)


![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
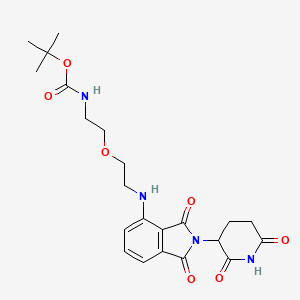
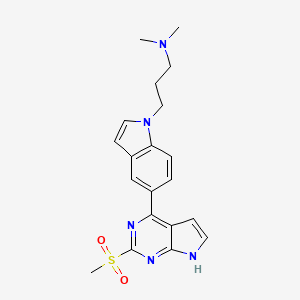
![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
